molecular formula C11H19NO2 B1580800 Ethyl 2-cyano-2-propylpentanoate CAS No. 66546-90-5

Ethyl 2-cyano-2-propylpentanoate

Cat. No. B1580800
CAS RN: 66546-90-5
M. Wt: 197.27 g/mol
InChI Key: CVMXOHNPQYTUOZ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-propylpentanoate is a chemical compound with the molecular formula C11H19NO2 . It has a molecular weight of 197.27400 . It is also known by other names such as 2-Cyan-2-propyl-valeriansaeure-aethylester, Ethyl 2-cyano-2-propylvalerate, 2-cyano-2-propyl-valeric acid ethyl ester, and 2,2-Dipropyl-cyanessigsaeure-ethylester .


Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-2-propylpentanoate consists of 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 197.14200 .


Physical And Chemical Properties Analysis

Ethyl 2-cyano-2-propylpentanoate has a density of 0.952g/cm3 . It has a boiling point of 236.3ºC at 760 mmHg . The flash point is 102.5ºC . The LogP value is 2.65968 , which indicates its lipophilicity.

Scientific Research Applications

Crystal Packing Analysis

Ethyl 2-cyano-2-propylpentanoate and its derivatives exhibit unique crystal packing features, utilizing non-standard interactions like N⋯π and O⋯π in their structure. Such characteristics are crucial in the study of crystal engineering and material science. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a related compound, demonstrates these interactions, contributing to the understanding of molecular arrangement in solids (Zhang, Wu, & Zhang, 2011).

Chemical Synthesis and Structural Analysis

The compound and its analogs are used in various chemical syntheses, offering insights into molecular structures and reaction mechanisms. For instance, the structural determination and formation mechanism of ethyl 2-cyano-3-alkoxypent-2-enoates have been elucidated, demonstrating the importance of these compounds in organic chemistry and drug synthesis (Seino et al., 2017).

Biocatalysis and Stereoselective Synthesis

In the field of biocatalysis, ethyl 2-cyano-2-propylpentanoate derivatives are used for stereoselective synthesis. The biocatalytic stereoselective synthesis of sec-alcohols, using derivatives of this compound, provides insights into the production of chiral compounds, essential in pharmaceutical and chemical industries (Żądło et al., 2016).

Aromatics and Flavor Chemistry

Derivatives of ethyl 2-cyano-2-propylpentanoate play a role in the study of aromatics, especially in understanding how certain esters impact the perception of fruity aromas in complex mixtures, such as in wine. This research is significant in the food and beverage industry for flavor enhancement and sensory analysis (Lytra et al., 2013).

C⋯π Interaction Studies

Research on ethyl 2-cyano-2-propylpentanoate derivatives has led to the discovery of unusual C⋯π interactions. These findings contribute to the understanding of molecular interactions and are valuable in the fields of computational chemistry and molecular design (Zhang, Tong, Wu, & Zhang, 2012).

Fuel and Combustion Research

In the context of alternative fuels, ethyl pentanoate derivatives, closely related to ethyl 2-cyano-2-propylpentanoate, are studied for their combustion properties. This research is crucial for developing biofuel technologies and understanding the combustion chemistry of biodiesel components (Dmitriev et al., 2021).

properties

IUPAC Name

ethyl 2-cyano-2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-4-7-11(9-12,8-5-2)10(13)14-6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMXOHNPQYTUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216727
Record name Ethyl 2-cyano-2-propylvalerate
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Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-2-propylpentanoate

CAS RN

66546-90-5
Record name Ethyl 2-cyano-2-propylpentanoate
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Record name Ethyl 2-cyano-2-propylvalerate
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Record name Ethyl 2-cyano-2-propylvalerate
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Record name Ethyl 2-cyano-2-propylvalerate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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